molecular formula C23H30ClNO5 B13770047 2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride CAS No. 6636-67-5

2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride

Cat. No.: B13770047
CAS No.: 6636-67-5
M. Wt: 435.9 g/mol
InChI Key: IPDHDNPNUPSNJT-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and oximated with hydroxylamine hydrochloride to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts or reagents to facilitate the reactions. The use of anhydrous potassium carbonate as a base is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of piperidine and methoxyphenyl groups contributes to its versatility in various applications .

Properties

CAS No.

6636-67-5

Molecular Formula

C23H30ClNO5

Molecular Weight

435.9 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride

InChI

InChI=1S/C23H29NO5.ClH/c1-27-20-10-6-18(7-11-20)23(26,19-8-12-21(28-2)13-9-19)22(25)29-17-16-24-14-4-3-5-15-24;/h6-13,26H,3-5,14-17H2,1-2H3;1H

InChI Key

IPDHDNPNUPSNJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(=O)OCCN3CCCCC3)O.Cl

Origin of Product

United States

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